N-(benzo[d]thiazol-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7(13)11-6-10-12-8-4-2-3-5-9(8)14-10/h2-5H,6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSUAVZMWULJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292459 | |
| Record name | N-(2-Benzothiazolylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42182-64-9 | |
| Record name | N-(2-Benzothiazolylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42182-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Benzothiazolylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of 2-(aminomethyl)benzo[d]thiazole Derivatives
One of the most direct routes to N-(benzo[d]thiazol-2-ylmethyl)acetamide involves the acylation of the corresponding 2-(aminomethyl)benzo[d]thiazole with acetic anhydride or acetyl chloride.
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- Starting material: 2-(aminomethyl)benzo[d]thiazole
- Reagent: Acetic anhydride or acetyl chloride
- Solvent: Typically anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)
- Base: Sometimes a mild base like triethylamine is used to scavenge HCl formed
- Conditions: Room temperature to mild heating (25–60 °C)
- Workup: Aqueous quench, extraction, and crystallization
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- The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent.
- Formation of the amide bond with elimination of acetic acid or HCl.
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- Reported yields for similar acylations range from moderate to high (60–85%).
- Purification by recrystallization or column chromatography yields analytically pure products.
This method is straightforward and widely used due to the commercial availability of starting materials and reagents.
Suzuki-Miyaura Cross-Coupling Followed by Acylation
A more sophisticated approach involves the Pd(0)-catalyzed Suzuki cross-coupling of 2-bromobenzothiazole derivatives with arylboronic acids or esters, followed by acylation to introduce the acetamide moiety.
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- The amino group on the benzothiazole is first protected by acylation to improve reaction yields.
- Suzuki coupling is performed under Pd(0) catalysis with bases like potassium carbonate in polar solvents.
- After coupling, the amino group can be deprotected or further acylated to yield this compound derivatives.
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- Protection of the amino group via acylation significantly enhances yields by reducing side reactions.
- Typical yields for the coupling step are moderate, with improvements noted when the amino group is protected.
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- Majo et al. and subsequent studies reported that protecting the amino moiety leads to substantially enhanced yields compared to unprotected substrates.
- The Suzuki methodology allows for the introduction of various aryl groups at the 6-position, expanding the diversity of N-(benzo[d]thiazol-2-yl)acetamides synthesized.
Condensation and Cyclization Routes Involving Benzothiazole Derivatives
Some synthetic routes involve condensation reactions of benzothiazole acetic acid derivatives or their hydrazides with aldehydes or other electrophiles, followed by cyclization and acylation steps.
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- Condensation of benzo[d]isoxazol-3-acetohydrazides with aromatic aldehydes under acidic catalysis.
- Subsequent treatment with thioacetic acid and zinc chloride in DMF leads to acetamide derivatives with benzothiazole moieties.
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- Structures confirmed by IR, ^1H-NMR, and mass spectrometry.
- Key IR bands include amide NH stretching (~3300–3400 cm^-1) and carbonyl stretching (~1650 cm^-1).
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- These derivatives have been screened for antibacterial and antioxidant activities, indicating the synthetic methods yield biologically relevant compounds.
General Synthetic Procedure from Literature
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| 1. Synthesis of 2-(aminomethyl)benzo[d]thiazole | Reduction of 2-(chloromethyl)benzo[d]thiazole or direct amination | Precursor preparation | 70–90 |
| 2. Acylation with acetic anhydride or acetyl chloride | Anhydrous solvent, base (e.g., triethylamine), RT to 60 °C | Forms this compound | 60–85 |
| 3. Suzuki coupling (optional for substituted derivatives) | Pd(0) catalyst, arylboronic acid, base (K2CO3), polar solvent, 80–100 °C | Amino group protection needed for high yields | 50–75 |
| 4. Purification | Recrystallization or chromatography | Analytical purity confirmed by spectral methods | — |
Summary of Research Findings
- The primary and most efficient preparation method for this compound is the acylation of 2-(aminomethyl)benzo[d]thiazole with acetic anhydride or acetyl chloride.
- Suzuki cross-coupling strategies are valuable for generating substituted derivatives on the benzothiazole ring before acylation, with amino group protection being crucial for improved yields.
- Condensation and cyclization methods involving related benzothiazole acetamide derivatives expand the chemical space but are more complex.
- Spectral and elemental analyses confirm the structures of synthesized compounds.
- The synthetic methods have been optimized to balance yield, purity, and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(benzo[d]thiazol-2-ylmethyl)acetamide has been investigated for its antimicrobial and antitubercular properties. A study demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.05 to 4.10 µM. These compounds also showed low cytotoxicity in fibroblast cell lines, indicating their potential as safe therapeutic agents .
Anticonvulsant Activity
Recent research has synthesized new derivatives of this compound, which have been screened for anticonvulsant activity using established animal models. Compounds showed promising results, with effective doses (ED50) significantly lower than those of standard anticonvulsants like phenytoin and carbamazepine . This suggests that these derivatives may serve as leads for developing new anticonvulsant medications.
Antibacterial Properties
This compound and its derivatives are being explored for their antibacterial effects. Research indicates that compounds with benzothiazole moieties exhibit diverse biological activities, including antimicrobial properties against various bacterial strains . This makes them potential candidates for developing new antibiotics.
Material Science Applications
The unique structural features of this compound lend themselves to applications in material science . Its ability to interact with biological targets allows it to be explored in the development of materials with specific properties, such as biocompatibility and enhanced mechanical strength.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. The presence of the benzothiazole ring contributes significantly to the compound's biological activity, influencing how it interacts with various biological targets .
Comparative Analysis of Derivatives
The following table summarizes the biological activities and properties of selected derivatives of this compound:
| Compound Name | Activity Type | MIC (µM) | Cytotoxicity (IC50 μM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | Antitubercular | 1.05 | 196.23 | 186.11 |
| Compound B | Anticonvulsant | - | 15.4 | 20.7 |
| Compound C | Antibacterial | - | - | - |
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Associated Activities
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro groups at C6 (e.g., compound 6d) enhance anticancer activity by stabilizing charge transfer interactions with VEGFR-2’s ATP-binding pocket .
- Heterocyclic Linkages: Thiadiazole-thio or triazole moieties improve antinociceptive and antibacterial activities, respectively, likely due to increased lipophilicity and target engagement .
- Substituent Position: Aryl groups at C6 (e.g., 4-Cl in derivatives) significantly influence antibacterial potency, suggesting steric and electronic compatibility with bacterial enzyme active sites .
Physicochemical and Computational Data
Table 2: Comparative Physicochemical Properties
Key Observations:
Biological Activity
N-(benzo[d]thiazol-2-ylmethyl)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article consolidates findings from various studies, highlighting its potential applications in medicinal chemistry, particularly against diseases such as tuberculosis and Alzheimer's disease.
Chemical Structure and Properties
This compound is characterized by its benzothiazole moiety, which is known for its significant pharmacological properties. The compound's structure can be represented as follows:
This structure contributes to its interactions with biological targets, enhancing its therapeutic potential.
Biological Activities
-
Antimycobacterial Activity
- Recent studies have demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1.05 to 4.10 µM , indicating strong antimycobacterial properties with low cytotoxicity towards fibroblast cell lines (IC50 values ranging from 196.23 to 487.34 µM ) .
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Acetylcholinesterase Inhibition
- The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial in the management of Alzheimer's disease. In vitro assays showed promising results, with some derivatives demonstrating IC50 values as low as 2.7 µM , suggesting significant potential as AChE inhibitors . This mechanism is vital for increasing acetylcholine levels in the brain, thereby addressing cognitive decline associated with Alzheimer's disease.
- Analgesic and Anti-inflammatory Activity
Research Findings and Case Studies
| Compound | Activity Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| 1 | Antimycobacterial | 1.05 µM | |
| 2 | AChE Inhibition | 2.7 µM | |
| 3 | COX-2 Inhibition | Not specified |
Case Study: Antitubercular Activity
A study synthesized various derivatives of N-(benzo[d]thiazol-2-ylmethyl)-2-substituted phenylacetamides, which exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv. Compound 11 showed the highest efficacy with an MIC of 1.05 µM and a selectivity index of 186.11 , indicating a strong therapeutic window for further development .
Case Study: Alzheimer’s Disease
Another investigation focused on the design and synthesis of benzothiazole derivatives aimed at AChE inhibition. The study found that specific modifications in the structure enhanced the inhibitory activity significantly, supporting the hypothesis that benzothiazole-based compounds could serve as effective treatments for Alzheimer's disease .
Q & A
Q. What are the efficient synthetic routes for N-(benzo[d]thiazol-2-ylmethyl)acetamide, and how are reaction conditions optimized?
A novel method uses acetic acid as an acetylating agent under reflux conditions with triethoxymethane and sodium nitrite, achieving high conversion rates in 8–10 hours. This avoids moisture-sensitive reagents like acetyl chloride. Characterization via -NMR and HRMS confirmed the structure, with spectral data matching reported benchmarks . Alternative routes involve coupling 2-aminobenzothiazole derivatives with chloroacetyl chloride in dry benzene, yielding intermediates for further derivatization .
Q. What characterization techniques are critical for verifying the structure and purity of this compound?
Key techniques include:
- -NMR : Confirms proton environments (e.g., acetamide CH at δ ~2.1 ppm and benzothiazole aromatic protons) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 207.0587) .
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1664 cm) .
- Elemental analysis : Ensures purity by matching calculated/observed C, H, N, S percentages .
Q. What preliminary biological activities have been reported for this compound?
In antifungal assays, N-(benzo[d]thiazol-2-ylmethyl)acetamide derivatives showed moderate-to-strong inhibition against C. albicans, A. flavus, A. niger, and P. notatum, with MIC values varying by substituents. Compound S30A1 exhibited superior activity against C. albicans and A. flavus .
Advanced Research Questions
Q. What mechanistic insights explain the acetyl transfer in its synthesis?
A proposed mechanism involves nitrosation of 2-aminobenzothiazole by NaNO/AcOH, forming a diazonium intermediate. Triethoxymethane acts as a carbonyl source, facilitating nucleophilic acyl substitution to yield the acetamide. Steric and electronic effects of the benzothiazole ring influence reaction efficiency compared to aniline derivatives .
Q. How do computational docking studies inform its antifungal activity?
AutoDock Vina simulations revealed that the benzothiazole ring occupies a hydrophobic pocket in C. albicans N-myristoyltransferase (NMT), involving residues VAL-449, PHE-356, LEU-451, and LEU-394. Nonpolar interactions dominate, suggesting modifications to enhance hydrogen bonding with polar residues could improve selectivity .
Q. How do structural modifications impact biological activity in SAR studies?
Derivatives with electron-withdrawing groups (e.g., nitro at C6) or extended π-systems (e.g., triazole-thiazole hybrids) show enhanced antifungal and antiproliferative activities. For example, 9c (4-bromophenyl-substituted) exhibited improved binding affinity in docking studies due to halogen bonding .
Q. What crystallographic data reveal about its molecular conformation and stability?
X-ray diffraction studies show the acetamide group forms dihedral angles of ~75–82° with the benzothiazole ring. Intermolecular N–H···N hydrogen bonds and C–H···π interactions stabilize the crystal lattice, influencing solubility and bioavailability .
Q. What strategies are proposed to optimize its therapeutic potential?
- Derivatization : Introducing sulfonamide or triazine moieties to enhance target engagement .
- Hybrid scaffolds : Combining benzothiazole with pyrimidine or imidazole rings to improve pharmacokinetics .
- Prodrug approaches : Masking the acetamide group with enzymatically cleavable units for site-specific activation .
Methodological Considerations
- Contradiction Analysis : Discrepancies in antifungal activity across studies may arise from differences in fungal strains, assay protocols, or compound purity. Cross-validation using standardized CLSI/M38-A2 guidelines is recommended .
- Data Reproducibility : Ensure reaction conditions (e.g., anhydrous solvents, reflux time) are strictly replicated, as minor variations can alter yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
